molecular formula C16H17BrN4O3 B2469588 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1448131-92-7

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2469588
CAS No.: 1448131-92-7
M. Wt: 393.241
InChI Key: RUUASKSXGJWUJS-UHFFFAOYSA-N
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Description

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a complex molecular architecture that includes bromopyridine, piperidine, and pyridazinone moieties, making it a versatile candidate for research in medicinal chemistry and beyond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves a series of carefully controlled reactions:

  • Bromopyridine Formation: : The starting material, 3-bromopyridine, is synthesized through bromination of pyridine.

  • Piperidine Substitution: : 3-bromopyridine is then reacted with a piperidine derivative to introduce the piperidine moiety.

  • Pyridazinone Integration: : The final step involves coupling the resulting intermediate with a pyridazinone derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: For industrial-scale production, the process would be optimized for higher yield and purity, often involving:

  • Continuous Flow Synthesis: : A method where reagents are continuously pumped through reactors, optimizing reaction conditions and improving efficiency.

  • Automated Synthesis Machines: : Machines that can carry out complex multi-step syntheses with minimal human intervention, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes several types of reactions:

  • Oxidation: : Conversion into its oxidized forms, potentially enhancing its reactivity or modifying its properties.

  • Reduction: : Reduction reactions can be employed to alter specific functional groups within the molecule.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: : Dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The reactions often lead to products where specific functional groups of the parent compound are modified, such as hydroxylation or dehalogenation products, each exhibiting distinct chemical properties.

Scientific Research Applications

6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has a wide range of applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential as a biochemical probe or as a template for designing enzyme inhibitors.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in material science for the development of advanced polymers or as a component in chemical sensors.

Mechanism of Action

The compound exerts its effects through various molecular targets:

  • Molecular Targets: : Enzymes, receptors, or DNA sequences that it binds to or interacts with.

  • Pathways Involved: : The specific biochemical pathways it influences, such as signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 6-(4-((2-chloropyridin-3-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

  • 6-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

  • 6-(4-((3-iodopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Uniqueness: What sets 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one apart is its bromine substituent on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets, offering unique properties compared to its analogs.

Each section of this article sheds light on various aspects of the compound, from its synthesis and reactions to its broad spectrum of applications, providing a holistic view for anyone interested in its study or utilization.

Properties

IUPAC Name

6-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c1-20-14(22)5-4-13(19-20)16(23)21-9-6-11(7-10-21)24-15-12(17)3-2-8-18-15/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUASKSXGJWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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